

# PHM-27 (human) gene and protein structure

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Human PHM-27 (VIP) Gene and Protein

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the human Peptide Histidine Methionine-27 (PHM-27) gene, more commonly known as the Vasoactive Intestinal Peptide (VIP) gene, and its protein products. It covers the core aspects of its molecular biology, protein structure, signaling pathways, and relevant experimental methodologies.

### **Gene Structure and Locus**

The human gene encoding PHM-27 is the Vasoactive Intestinal Peptide (VIP) gene. This gene gives rise to a precursor protein, preproVIP, which is post-translationally processed to yield both VIP and PHM-27.

Table 1: Human VIP Gene Characteristics



| Characteristic       | Description                                  |
|----------------------|----------------------------------------------|
| Official Gene Symbol | VIP[1]                                       |
| Aliases              | PHM27[1]                                     |
| Chromosomal Locus    | 6q25.2[2]                                    |
| Genomic Size         | Approximately 9 kilobase pairs (kb)[3][4][5] |
| Exon Number          | 7[2][4][6]                                   |
| Intron Number        | 6[3][7]                                      |

The VIP gene is a single-copy gene in the human haploid genome.[4][5][6] Its exons correspond to distinct functional domains of the preproVIP protein and its mRNA.[2][8] Exon 4 encodes PHM-27, while exon 5 encodes VIP.[2][8][9][10][11][12]

# **Protein Structure and Post-Translational Processing**

The primary translation product of the VIP gene is preproVIP, a 170-amino acid precursor protein.[2][13] This precursor undergoes a series of proteolytic cleavages and modifications to generate the mature, biologically active peptides.

Table 2: Products of the Human preproVIP Gene



| Peptide           | Amino Acid Length | Description                                                                            |
|-------------------|-------------------|----------------------------------------------------------------------------------------|
| PreproVIP         | 170               | The initial precursor protein.[2] [13]                                                 |
| ProVIP            | 149               | Formed after cleavage of the 21-amino acid signal peptide. [2]                         |
| PHM-27            | 27                | A bioactive peptide with an N-terminal histidine and a C-terminal methionine amide.[9] |
| VIP               | 28                | A major bioactive peptide with potent vasodilatory and other physiological effects.[3] |
| PreproVIP 22-79   | 58                | A flanking peptide.[10]                                                                |
| PreproVIP 111-122 | 12                | A flanking peptide.[10]                                                                |
| PreproVIP 156-170 | 15                | A flanking peptide.[10]                                                                |

A critical post-translational modification for both PHM-27 and VIP is C-terminal amidation, which is essential for their biological activity.[2] This process is carried out by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM).[2]

In terms of secondary structure, VIP in a membrane-mimicking environment exhibits a disordered N-terminal region followed by a long  $\alpha$ -helix.[14]

## **Tissue Expression and Distribution**

The VIP gene and its protein products are widely distributed throughout the body, with prominent expression in the nervous and gastrointestinal systems.

Table 3: Expression of VIP mRNA and Protein in Human Tissues



| Tissue                  | mRNA Expression Level         | Protein Expression Level           |
|-------------------------|-------------------------------|------------------------------------|
| Brain (general)         | Detected[5]                   | High                               |
| Suprachiasmatic Nucleus | High                          | High[1]                            |
| Hypothalamus            | Detected[5]                   | High                               |
| Cortex                  | Detected[5]                   | Moderate                           |
| Gastrointestinal Tract  | High                          | High                               |
| Duodenum                | Detected[5]                   | High[10]                           |
| Colon                   | Detected                      | Moderate[10]                       |
| Rectum                  | High                          | High[1]                            |
| Pancreas                | Moderate                      | High (especially in islets)[6][15] |
| Urogenital Tract        | Detected                      | Detected in nerve fibers[16]       |
| Female Genital Tract    | Detected in neuronal elements | Detected in neuronal elements[17]  |
| Adrenal Gland           | Detected                      | Moderate                           |
| Peripheral Nerves       | High                          | High                               |

# **Receptors and Signaling Pathways**

VIP and PHM-27 exert their effects by binding to Class B G protein-coupled receptors (GPCRs). The primary receptors are the Vasoactive Intestinal Peptide Receptors 1 and 2 (VPAC1 and VPAC2).

Table 4: Receptor Binding Affinities

| Ligand   | Receptor | EC50 (approximate) |
|----------|----------|--------------------|
| VIP      | VPAC1    | 7.6 nM[14][18]     |
| PACAP-27 | VPAC1    | 10 nM[14][18]      |



PHM-27 shares significant sequence homology with VIP and also binds to VPAC receptors, although generally with lower affinity than VIP.[19]

Upon ligand binding, these receptors primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA). In some cell types, these receptors can also couple to Gq or Gi alpha subunits, activating the Phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).



Click to download full resolution via product page

Caption: Simplified signaling pathways of VIP/PHM-27 via VPAC receptors.

# Experimental Protocols Gene Expression Analysis: Northern Blotting

This protocol provides a method for detecting and quantifying VIP mRNA from total RNA samples.





Click to download full resolution via product page

**Caption:** Workflow for Northern blot analysis of VIP mRNA.



### **Detailed Methodology:**

- RNA Isolation: Extract total RNA from the tissue or cells of interest using a standard method like TRIzol reagent, ensuring all steps are performed under RNase-free conditions.
- Gel Electrophoresis: Separate approximately 10-20 μg of total RNA on a denaturing formaldehyde-agarose gel (e.g., 1.2%) to separate RNA molecules by size.[20][21]
- Transfer: Transfer the separated RNA from the gel to a positively charged nylon or nitrocellulose membrane via capillary action overnight.[22][23]
- Immobilization: Fix the RNA to the membrane by UV cross-linking or baking at 80°C.
- Probe Labeling: Prepare a probe specific to VIP mRNA, for example, by random-primed labeling of a VIP cDNA fragment with [α-32P]dCTP.
- Hybridization: Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites. Then, hybridize the membrane with the radiolabeled probe overnight at an appropriate temperature (e.g., 42-68°C).[24]
- Washing: Perform a series of washes with increasing stringency (decreasing salt concentration and increasing temperature) to remove unbound and non-specifically bound probe.[20]
- Detection: Expose the membrane to X-ray film (autoradiography) to visualize the bands corresponding to VIP mRNA. The intensity of the bands can be quantified using densitometry.

## **Protein Quantification: Radioimmunoassay (RIA)**

RIA is a highly sensitive method for quantifying VIP levels in plasma or tissue extracts.

### **Detailed Methodology:**

 Standard and Sample Preparation: Prepare a standard curve using known concentrations of synthetic VIP.[3] Extract VIP from plasma or tissue homogenates, often using ethanol precipitation to remove interfering substances.[2][4]



- Competitive Binding: In assay tubes, incubate the standards or unknown samples with a specific anti-VIP antibody and a fixed amount of radiolabeled VIP (e.g., <sup>125</sup>I-VIP).[3][4][25] A sequential incubation, where the antibody is first incubated with the sample/standard before adding the tracer, can increase sensitivity.[3][25]
- Incubation: Allow the mixture to incubate (e.g., 24 hours at 4°C) to reach binding equilibrium.
- Separation: Separate antibody-bound <sup>125</sup>I-VIP from free <sup>125</sup>I-VIP. A common method is the double-antibody precipitation technique, where a secondary antibody against the primary antibody's species is added, followed by polyethylene glycol (PEG) to facilitate precipitation. [3][25]
- Centrifugation and Counting: Centrifuge the tubes to pellet the antibody-bound fraction.[3]

  Decant the supernatant, and measure the radioactivity in the pellet using a gamma counter.
- Calculation: The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled VIP in the sample.[3][25] The concentration in the unknown samples is determined by comparing their radioactive counts to the standard curve.

# Functional Analysis: GPCR Signaling Assay (cAMP Measurement)

This assay measures the functional consequence of VIP/PHM-27 binding to its receptors by quantifying the production of the second messenger cAMP.

#### Detailed Methodology:

- Cell Culture: Culture cells that endogenously express VPAC receptors (e.g., Calu-3) or cells transiently transfected with expression vectors for VPAC1 or VPAC2.[26]
- Cell Stimulation: Plate the cells in a multi-well format. Pre-treat the cells with a
  phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the
  cells with varying concentrations of VIP, PHM-27, or other test compounds for a defined
  period (e.g., 15-30 minutes).



- Cell Lysis: Lyse the cells to release the intracellular contents, including the newly synthesized cAMP.
- cAMP Quantification: Measure the cAMP concentration in the cell lysates. Several
  commercial kits are available for this purpose, often based on competitive enzyme-linked
  immunosorbent assay (ELISA) or bioluminescence resonance energy transfer (BRET).[26]
  [27][28]
- Data Analysis: Plot the measured cAMP levels against the ligand concentration to generate a
  dose-response curve. From this curve, key parameters such as EC50 (the concentration of
  ligand that produces 50% of the maximal response) can be calculated.

### Conclusion

The human PHM-27/VIP gene and its protein products are crucial signaling molecules with diverse physiological roles. A thorough understanding of their gene structure, protein processing, and signaling mechanisms is vital for researchers in neuroscience, endocrinology, and gastroenterology, as well as for professionals involved in the development of therapeutics targeting these pathways. The experimental protocols outlined in this guide provide a foundation for the further investigation of this important peptide family.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Vasoactive intestinal peptide Wikipedia [en.wikipedia.org]
- 2. Radioimmunoassay of vasoactive intestinal polypeptide (VIP) in plasma. [/sup 125/I tracer techniques] (Journal Article) | OSTI.GOV [osti.gov]
- 3. ibl-america.com [ibl-america.com]
- 4. Radioimmunoassay of vasoactive intestinal polypeptide (VIP) in plasma PubMed [pubmed.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 5. Structure and expression of the gene encoding the vasoactive intestinal peptide precursor
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue expression of VIP Summary The Human Protein Atlas [proteinatlas.org]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. maxanim.com [maxanim.com]
- 9. Recent advances in vasoactive intestinal peptide physiology and pathophysiology: focus on the gastrointestinal system PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of preproVIP-derived peptides in the human gastrointestinal tract: a biochemical and immunocytochemical study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coding sequences for vasoactive intestinal peptide and PHM-27 peptide are located on two adjacent exons in the human genome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Messenger RNA Gene Expression Screening of VIP and PACAP Neuropeptides and Their Endogenous Receptors in Ruminants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human preprovasoactive intestinal polypeptide contains a novel PHI-27-like peptide, PHM-27 PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of VPAC1 receptors by VIP and PACAP-27 in human bronchial epithelial cells induces CFTR-dependent chloride secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. VIP protein expression summary The Human Protein Atlas [proteinatlas.org]
- 16. Expression and characterization of preproVIP derived peptides in the human male urogenital tract PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PreproVIP-derived peptides in the human female genital tract: expression and biological function PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of VPAC1 receptors by VIP and PACAP-27 in human bronchial epithelial cells induces CFTR-dependent chloride secretion PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeting VIP and PACAP Receptor Signaling: New Insights into Designing Drugs for the PACAP Subfamily of Receptors PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes PMC [pmc.ncbi.nlm.nih.gov]
- 21. Northern Blot [protocols.io]
- 22. Northern & Southern Blot Protocols [sigmaaldrich.com]
- 23. The Basics: Northern Analysis | Thermo Fisher Scientific US [thermofisher.com]
- 24. ruo.mbl.co.jp [ruo.mbl.co.jp]



- 25. diasource-diagnostics.com [diasource-diagnostics.com]
- 26. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements PMC [pmc.ncbi.nlm.nih.gov]
- 27. GPCR シグナリングアッセイ [promega.jp]
- 28. indigobiosciences.com [indigobiosciences.com]
- To cite this document: BenchChem. [PHM-27 (human) gene and protein structure].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619957#phm-27-human-gene-and-protein-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com